molecular formula C17H25BrN2O3 B1408869 Tert-butyl 4-(2-bromo-5-methoxybenzyl)piperazine-1-carboxylate CAS No. 339152-01-1

Tert-butyl 4-(2-bromo-5-methoxybenzyl)piperazine-1-carboxylate

Cat. No.: B1408869
CAS No.: 339152-01-1
M. Wt: 385.3 g/mol
InChI Key: HSUOQHKIAOWTSG-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-bromo-5-methoxybenzyl)piperazine-1-carboxylate: is a chemical compound that features a piperazine ring substituted with a tert-butyl carbamate group and a benzyl group that is further substituted with a bromine and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-bromo-5-methoxybenzyl)piperazine-1-carboxylate typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction where the piperazine reacts with a benzyl halide.

    Bromination and Methoxylation: The benzyl group is then brominated and methoxylated using appropriate reagents such as bromine and methanol in the presence of a catalyst.

    Protection with Tert-butyl Carbamate: Finally, the piperazine nitrogen is protected with tert-butyl carbamate using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the benzyl group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.

    Oxidation and Reduction: The methoxy group can be oxidized to form aldehydes or carboxylic acids, and the piperazine ring can undergo reduction reactions to form different hydrogenated derivatives.

    Deprotection: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium cyanide, or thiols in polar aprotic solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Deprotection: Trifluoroacetic acid or hydrochloric acid in dichloromethane.

Major Products:

  • Substituted benzyl derivatives.
  • Oxidized products like aldehydes and carboxylic acids.
  • Reduced piperazine derivatives.
  • Free amine after deprotection.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Serves as a building block in the preparation of various piperazine derivatives.

Biology and Medicine:

  • Potential use in the development of pharmaceutical compounds due to its piperazine core, which is a common motif in many drugs.
  • Investigated for its activity against various biological targets, including enzymes and receptors.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Employed in the synthesis of agrochemicals and other bioactive compounds.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-bromo-5-methoxybenzyl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromine and methoxy groups can enhance its binding affinity and specificity towards certain biological targets. The piperazine ring can interact with various molecular targets, influencing pathways involved in neurotransmission, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

  • Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(5-bromo-6-methylpyridin-2-yl)piperazine-1-carboxylate
  • Tert-butyl 4-(3-bromo-5-(methoxycarbonyl)pyridin-2-yl)piperazine-1-carboxylate

Uniqueness:

  • The presence of both bromine and methoxy groups on the benzyl ring makes tert-butyl 4-(2-bromo-5-methoxybenzyl)piperazine-1-carboxylate unique compared to other piperazine derivatives.
  • The combination of these substituents can influence its reactivity and biological activity, making it a valuable compound for specific synthetic and medicinal applications.

Properties

IUPAC Name

tert-butyl 4-[(2-bromo-5-methoxyphenyl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrN2O3/c1-17(2,3)23-16(21)20-9-7-19(8-10-20)12-13-11-14(22-4)5-6-15(13)18/h5-6,11H,7-10,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUOQHKIAOWTSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=CC(=C2)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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